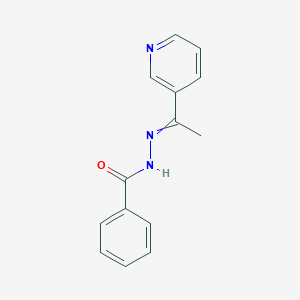
N-(1-pyridin-3-ylethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-3-ylethylideneamino)benzamide, also known as PYR, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PYR is a Schiff base derivative of benzamide and pyridine, and its structure has been extensively studied in order to understand its mechanism of action and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(1-pyridin-3-ylethylideneamino)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-pyridin-3-ylethylideneamino)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. However, there are also limitations to the use of N-(1-pyridin-3-ylethylideneamino)benzamide in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in certain applications. In addition, the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-pyridin-3-ylethylideneamino)benzamide. One area of interest is in the development of new cancer drugs based on the structure of N-(1-pyridin-3-ylethylideneamino)benzamide. Studies have shown that the anti-tumor activity of N-(1-pyridin-3-ylethylideneamino)benzamide is mediated by its interaction with topoisomerase II, and further research is needed to understand the mechanism of this interaction. In addition, research is needed to optimize the synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide and improve its solubility in water.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide in Alzheimer's disease and to optimize its use as a therapeutic agent.
In conclusion, N-(1-pyridin-3-ylethylideneamino)benzamide, or N-(1-pyridin-3-ylethylideneamino)benzamide, is a chemical compound that has potential applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide and to optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide can be achieved through a reaction between 3-aminopyridine and benzaldehyde in the presence of a catalyst. The resulting Schiff base is then reduced to yield the final product, N-(1-pyridin-3-ylethylideneamino)benzamide. The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide has been optimized over the years to improve yields and reduce the use of hazardous reagents.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-3-ylethylideneamino)benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide exhibits potent anti-tumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
109352-08-1 |
|---|---|
Produktname |
N-(1-pyridin-3-ylethylideneamino)benzamide |
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-(1-pyridin-3-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-8-5-9-15-10-13)16-17-14(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
GYKOKVANZFOZPN-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
Synonyme |
Benzoic acid [1-pyridin-3-yl-eth-(E)-ylidene]-hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



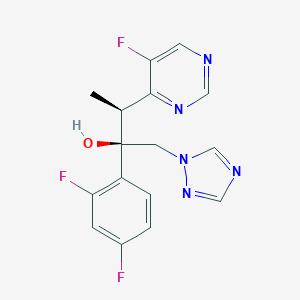
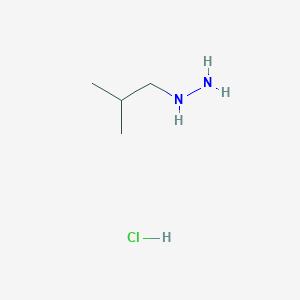
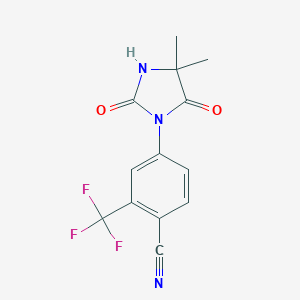
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
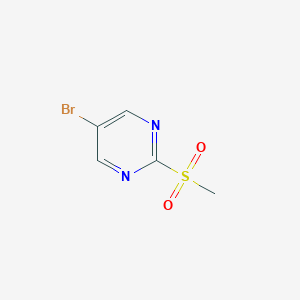


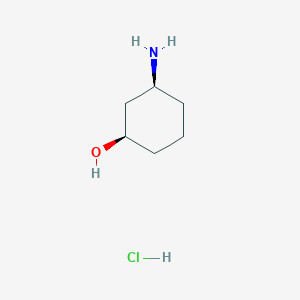

![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)



